Sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound exhibits significant potential in various scientific applications, particularly in medicinal chemistry and agricultural sciences. Its structure incorporates a pyrazole ring and a triazole moiety, which are known for their biological activities.
This compound can be synthesized through various organic synthesis methods that involve the reaction of specific precursors, including hydrazones and azides. The synthesis pathways often utilize catalysts and specific reaction conditions to achieve high yields and purity.
Sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate can be classified as:
The synthesis of sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate typically involves several steps:
The synthesis can be carried out under mild conditions using solvents such as ethanol or dimethylformamide. Catalysts like triethylamine are often employed to facilitate the reactions and improve yields. Reaction conditions such as temperature and time are critical for optimizing product formation.
The molecular structure of sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate features:
The molecular formula is , with a molar mass of approximately 196.16 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
Sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions such as:
The reactions typically require specific conditions such as temperature control and solvent choice to ensure high yields and selectivity for desired products.
The mechanism of action for sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate primarily involves its interaction with biological targets through:
Studies have shown that compounds containing similar structural motifs exhibit antimicrobial and antifungal properties, suggesting potential therapeutic applications.
Sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate is typically a white to off-white crystalline solid. It is soluble in polar solvents such as water and methanol.
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations.
Sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate has several scientific uses:
The 1,2,4-triazole-pyrazole hybrid architecture integrates two pharmacologically privileged heterocycles into a single entity with distinct electronic and steric properties.
Molecular Geometry and Electronic Configuration: X-ray crystallography of analogous compounds confirms near-planar alignment of the triazole and pyrazole rings, facilitated by conjugated π-systems. This planarity optimizes interactions with enzyme active sites, such as cyclooxygenase-2 (COX-2), where Val523 and Arg513 residues form hydrogen bonds with triazole nitrogens [2] [6]. The 1-methyl group on the pyrazole ring and the 4H-tautomerism of the triazole (preferred over 1H due to lower energy conformation) further stabilize the binding pose [7].
Medicinal Chemistry Applications: These hybrids exhibit potent COX-2 selectivity (IC~50~ values <1 μM), critical for anti-inflammatory drugs without gastrointestinal toxicity. For example, derivatives from [2] demonstrated up to 90% edema inhibition in vivo, surpassing celecoxib in ulcerogenicity profiles. The triazole’s thione variant acts as a hydrogen sulfide (H~2~S) donor, mitigating cardiovascular risks associated with traditional NSAIDs [2] [4].
Synthetic Accessibility: Key intermediates like ethyl pyrazole-4-carboxylate undergo hydrazinolysis to form acid hydrazides, which cyclize with orthoesters or carbon disulfide to yield target hybrids. Copper-catalyzed click chemistry enables further diversification at the triazole C5 position, as illustrated by bromoaryl substitutions in [6].
Table 1: Bioactive Triazole-Pyrazole Hybrids and Their Therapeutic Targets
Compound Structure | Biological Target | Key Activity | Source |
---|---|---|---|
5-(4H-1,2,4-triazol-4-yl)pyrazole | COX-2 | IC~50~ = 0.91 μM; Anti-inflammatory | [2] |
1,2,4-triazole-3-thiol-pyrazole | LOX/COX | Dual inhibitor; Reduced ulcer index | [2] [4] |
Brominated triazolylpyridine | Src kinase | Anticancer activity | [6] |
The conversion of carboxylic acids to sodium carboxylates is a strategic maneuver to overcome inherent limitations of free acids in drug formulation.
Solubility and Dissolution Enhancement: Sodium carboxylate salts typically increase aqueous solubility by 2–3 orders of magnitude compared to their acid precursors. For 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid, ionization disrupts crystal lattice energy and facilitates hydration. This aligns with Lipinski’s rules, where polar surface area (PSA) <90 Ų and log P <5 are ideal for membrane permeability. The carboxylate group contributes to a PSA of ~50 Ų, balancing solubility and passive diffusion [9].
Bioavailability Mechanisms: Sodium carboxylates leverage the pH-dependent solubility principle. In gastric fluid (pH 1–3), the protonated acid form minimizes precipitation, while intestinal pH (6–7) favors ionization for absorption. This mitigates the “absorption gap” common to zwitterionic drugs. Molecular dynamics simulations indicate sodium ions form bridging complexes with phospholipid head groups, enhancing transcellular transport across epithelial barriers [9].
Metabolic Stability: Unlike ester prodrugs, sodium carboxylates resist hydrolytic cleavage by serum esterases, extending plasma half-life. They also avoid cytochrome P450-mediated oxidation at acidic C–H sites, reducing metabolite-related toxicity. As noted in [9], CNS-active carboxylates maintain free fractions >15% despite plasma protein binding, ensuring sufficient CNS exposure.
Table 2: Comparative Solubility and Absorption Properties
Form | Aqueous Solubility (mg/mL) | log P | Permeability (Caco-2, ×10⁻⁶ cm/s) |
---|---|---|---|
Free acid | 0.05–0.1 | 2.1 | 8.9 |
Sodium carboxylate | 25–50 | -1.3 | 15.2 |
Methyl ester | 0.8 | 1.7 | 22.4 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: